molecular formula C8H7N3O2S B8434286 1-Methyl-5-nitro-1,3-dihydro-benzimidazole-2-thione

1-Methyl-5-nitro-1,3-dihydro-benzimidazole-2-thione

Cat. No. B8434286
M. Wt: 209.23 g/mol
InChI Key: FZIAMXGBPCWMEX-UHFFFAOYSA-N
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Patent
US07338959B2

Procedure details

A mixture of 1-Methyl-5-nitro-1,3-dihydro-benzoimidazole-2-thione (5.16 g, 24.7 mmol), Na2CO3 (2.88 g, 27.2 mmol) and MeI (3.68 g, 25.94 mmol) in acetone (150 ml) was refluxed overnight. The mix was filtered hot and the filtrate was concentrated to about 50 ml, the product was collected by filtration and washed with a small amount of cold CH2Cl2, drying left 4.58 g as a mustard yellow solid: LC/MS(m/e) at 224.0 [M+H]+, Rt at 1.55 min.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=2[NH:4][C:3]1=[S:14].[C:15]([O-])([O-])=O.[Na+].[Na+].CI>CC(C)=O>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=2[N:4]=[C:3]1[S:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S
Name
Quantity
2.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
3.68 g
Type
reactant
Smiles
CI
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mix was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about 50 ml
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold CH2Cl2
CUSTOM
Type
CUSTOM
Details
drying
WAIT
Type
WAIT
Details
left 4.58 g as a mustard yellow solid
CUSTOM
Type
CUSTOM
Details
at 1.55 min.
Duration
1.55 min

Outcomes

Product
Name
Type
Smiles
CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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